SR-3306

Overview

Description

SR-3306 is a selective, potent, highly brain penetrant JNK inhibitor . It’s used for research purposes and not for human or veterinary use .

Molecular Structure Analysis

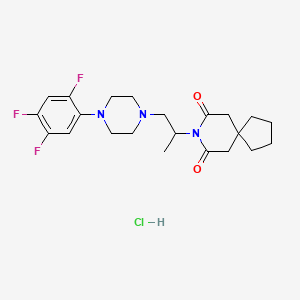

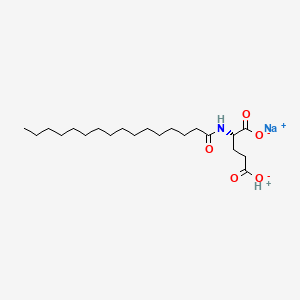

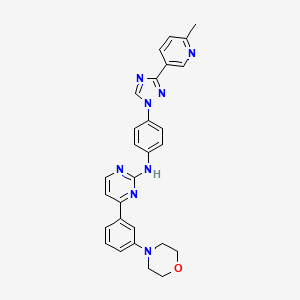

The molecular formula of this compound is C28H26N8O . Its molecular weight is 490.56 . The structure is consistent with H-NMR .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 125 mg/mL in DMSO . The compound is stable and should be stored at -20°C for 3 years in powder form, or at 4°C for 2 years .Scientific Research Applications

Material Science Applications

- Synchrotron Radiation (SR) in Material Science : SR techniques, including X-ray spectroscopy and diffraction, have wide applications in material science, offering high-quality data and better spatial and temporal resolutions (H. Yeritsyan).

Educational Research

- Developing Scientific Reasoning in Chemistry Teachers : An organic chemistry lab course utilized problem-solving experiments and SR video lessons to enhance scientific reasoning skills among preservice chemistry teachers (Besim Enes Bicak, C. Borchert, Kerstin Höner).

Environmental and Ecological Research

- Satellite Remote Sensing (SRS) : SRS offers repeatable, standardized information for monitoring biodiversity and environmental changes, proving crucial for integrated natural resource management (N. Pettorelli et al.).

Public Health Research

- NIEHS Superfund Research Program : This program focuses on addressing health and environmental problems associated with hazardous waste sites, highlighting the importance of translational research in public health (P. Landrigan et al.).

Biomedical Engineering and Informatics

- Electronic Information System for Biomedical Engineering Research Management : The development of this system in universities highlights the need for systematic, efficient management of scientific research projects (Panzhao Jing et al.).

Scientific Research in Education

- Organisation and Improvement of Scientific Research Activity in Schools : Examines the role of scientific research activity in primary education and its impact on natural science knowledge acquisition (Vincentas Lamanauskas, Dalia Augienė).

Advanced Measurement Techniques

- Stimulated Raman Scattering (SRS) in Nanoscale : Discusses the advancements in SRS for probing various scientific fields across different spatial scales (Richard C. Prince, R. Frontiera, E. Potma).

Mechanism of Action

Target of Action

The primary targets of SR-3306 are the c-Jun N-terminal kinases (JNKs) . JNKs are a group of intracellular signaling proteins that play a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .

Mode of Action

This compound acts as a highly selective, potent, reversible, and ATP-competitive JNK inhibitor . It exhibits little or no activity toward a panel of more than 300 kinases, including p38 . The compound binds to the ATP-binding site of the JNKs, preventing the phosphorylation and subsequent activation of the kinases .

Biochemical Pathways

By inhibiting JNKs, this compound affects several biochemical pathways. It inhibits c-Jun phosphorylation, a key step in the JNK signaling pathway . This inhibition can lead to a decrease in the transcription of genes involved in inflammation and apoptosis, thereby potentially exerting anti-inflammatory and anti-apoptotic effects .

Result of Action

This compound has been shown to protect against neuron loss in animal models . For instance, it effectively protects against SNpc TH-positive dopaminergic neuron loss in mice and rats due to MPTP and 6-OHDA intoxication, respectively . It also inhibits c-Jun phosphorylation in INS-1 β-pancreatic cells stimulated with Streptozotocin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Its efficacy can also be influenced by the presence of other compounds or drugs in the system.

Future Directions

SR-3306 has shown significant effectiveness in protecting brain cells directly affected by Parkinson’s disease in animal models . It has the potential to slow, or even stop the progression of Parkinson’s disease . This could be very promising for patients and researchers of Parkinson’s disease and other neurodegenerative disorders and diseases .

Biochemical Analysis

Biochemical Properties

SR-3306 plays a crucial role in biochemical reactions by inhibiting the activity of JNK enzymes. It interacts specifically with JNK1, JNK2, and JNK3, exhibiting IC50 values of 67 nM, 283 nM, and 159 nM, respectively . The compound inhibits the phosphorylation of c-Jun, a downstream target of JNK, thereby modulating various cellular processes. This compound also demonstrates minimal activity toward a panel of over 300 kinases, including p38, indicating its high selectivity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In INS-1 β-pancreatic cells, this compound inhibits c-Jun phosphorylation, reducing the cellular stress response induced by streptozotocin . In dopaminergic neurons, this compound protects against cell death induced by neurotoxins such as MPTP and 6-OHDA, highlighting its neuroprotective properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating JNK activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JNK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of c-Jun and other downstream targets, leading to reduced cellular stress responses and apoptosis . This compound’s high selectivity for JNK1, JNK2, and JNK3 ensures targeted modulation of these pathways without affecting other kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effects on JNK activity for extended periods, with minimal degradation . In vivo studies in animal models have also indicated long-term neuroprotective effects, with significant reductions in dopaminergic neuron loss observed over a 14-day treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg/day administered subcutaneously for 14 days, this compound significantly increases the number of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta and reduces the loss of dopaminergic terminals in the striatum . Higher doses have been associated with increased neuroprotection, while excessive doses may lead to adverse effects such as reduced motor function .

Metabolic Pathways

This compound is involved in metabolic pathways related to JNK signaling. By inhibiting JNK activity, this compound modulates the phosphorylation of c-Jun and other downstream targets, affecting metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of neuroprotection and anti-inflammatory responses.

Transport and Distribution

This compound is a cell-permeable compound that can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas . This distribution is crucial for its neuroprotective and anti-inflammatory properties.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it interacts with JNK enzymes and inhibits their activity . This localization is essential for its function, as it allows this compound to modulate JNK signaling pathways and protect against cellular stress and apoptosis. The compound’s ability to target specific subcellular compartments enhances its therapeutic potential.

properties

IUPAC Name |

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVKKPYBGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SR-3306?

A1: this compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, this compound is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.

Q2: What evidence suggests that this compound can cross the blood-brain barrier?

A2: A study investigating the effects of this compound in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for this compound, indicating that it can effectively reach the brain at therapeutically relevant levels.

Q3: How does this compound compare to other JNK inhibitors in terms of selectivity?

A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight this compound's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing this compound and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].

Q4: What preclinical evidence supports the potential therapeutic use of this compound?

A4: Preclinical studies in animal models have shown promising results:

- Parkinson's Disease Model: In a rat model of Parkinson's disease, this compound significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.

- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, this compound reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)